7-Fluorobenzo[b]thiophene
Overview
Description
7-Fluorobenzo[b]thiophene is a fluorinated derivative of benzo[b]thiophene, characterized by the presence of a fluorine atom at the 7th position of the benzothiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluorobenzo[b]thiophene can be achieved through several methods. One common approach involves the direct fluorination of benzo[b]thiophene using electrophilic fluorinating agents such as sulfur tetrafluoride (SF4) or perchloryl fluoride (FClO3). Another method includes the cyclization of aryl-substituted ketene dithioacetal monoxides in the presence of trifluoromethanesulfonic anhydride (Tf2O) and potassium carbonate (K2CO3) in toluene .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography and recrystallization, are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 7-Fluorobenzo[b]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield the corresponding thiol or sulfide derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, can be performed using appropriate reagents like bromine (Br2), nitric acid (HNO3), and sulfuric acid (H2SO4), respectively
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Br2 in acetic acid, HNO3 in sulfuric acid, and H2SO4 in fuming sulfuric acid.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and sulfide derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives
Scientific Research Applications
7-Fluorobenzo[b]thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex fluorinated compounds.
Biology: The compound is investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Industry: this compound is used in the production of advanced materials, such as organic semiconductors, liquid crystals, and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 7-Fluorobenzo[b]thiophene involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. It is known to inhibit certain enzymes, such as histone deacetylases (HDACs), and modulate signaling pathways, including the sphingosine-1-phosphate (S1P) receptor pathway .
Comparison with Similar Compounds
- 2-Fluorobenzo[b]thiophene
- 3-Fluorobenzo[b]thiophene
- 4-Fluorobenzo[b]thiophene
Comparison: 7-Fluorobenzo[b]thiophene is unique due to the specific position of the fluorine atom, which significantly influences its chemical reactivity and biological activity. Compared to other fluorinated benzo[b]thiophenes, the 7-fluoro derivative exhibits distinct electronic properties and steric effects, making it a valuable compound for targeted applications in medicinal chemistry and material science .
Properties
IUPAC Name |
7-fluoro-1-benzothiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FS/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJVBIZDVKSGSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)SC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00619075 | |
Record name | 7-Fluoro-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00619075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
346592-74-3 | |
Record name | 7-Fluoro-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00619075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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